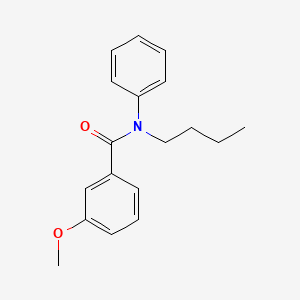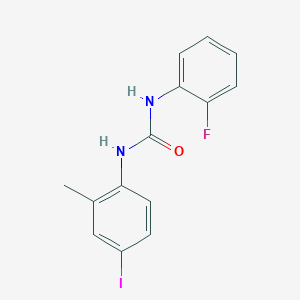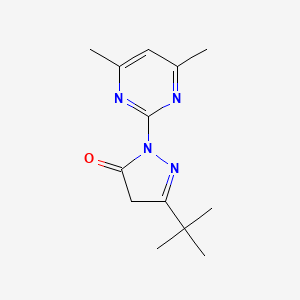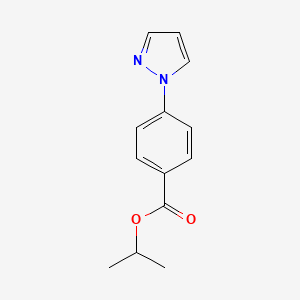
N-butyl-3-methoxy-N-phenylbenzamide
Vue d'ensemble
Description
N-butyl-3-methoxy-N-phenylbenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a butyl group, a methoxy group, and a phenyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-methoxy-N-phenylbenzamide typically involves the reaction of 3-methoxybenzoic acid with butylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-butyl-3-methoxy-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential therapeutic benefits.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mécanisme D'action
The mechanism by which N-butyl-3-methoxy-N-phenylbenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
- N-(3-methoxyphenyl)-N-phenylbenzamide
- N-butyl-N-phenylbenzamide
- N-butyl-3-methoxybenzamide
Comparison: N-butyl-3-methoxy-N-phenylbenzamide is unique due to the presence of both butyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research fields.
Propriétés
IUPAC Name |
N-butyl-3-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-13-19(16-10-6-5-7-11-16)18(20)15-9-8-12-17(14-15)21-2/h5-12,14H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQNKDKFKXEFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-METHYLACETAMIDE](/img/structure/B4234472.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234476.png)

![2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4234492.png)
![N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4234502.png)
![2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4234516.png)
![1-(2-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B4234522.png)

![N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4234534.png)
![N-[2-(butylcarbamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B4234537.png)
![2-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B4234542.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide](/img/structure/B4234543.png)
![1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4234547.png)
